4-Methyl-4-nitrovaleraldehyde

Physicochemical characterization Distillation purification Process chemistry

4-Methyl-4-nitrovaleraldehyde (synonym: 4-methyl-4-nitropentanal) is a C6 aliphatic γ-nitroaldehyde with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol. It belongs to the class of α-hydrogen aldehydes and features a geminal dimethyl-nitro substitution at the C4 position, with an XLogP3 of 0.4 and a topological polar surface area of 62.9 Ų.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 57620-49-2
Cat. No. B1357132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-nitrovaleraldehyde
CAS57620-49-2
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(C)(CCC=O)[N+](=O)[O-]
InChIInChI=1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3
InChIKeyYDVAFDALOGXWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-nitrovaleraldehyde (CAS 57620-49-2): Chemical Identity and Procurement Baseline


4-Methyl-4-nitrovaleraldehyde (synonym: 4-methyl-4-nitropentanal) is a C6 aliphatic γ-nitroaldehyde with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol [1]. It belongs to the class of α-hydrogen aldehydes and features a geminal dimethyl-nitro substitution at the C4 position, with an XLogP3 of 0.4 and a topological polar surface area of 62.9 Ų . The compound is a colorless to light orange/yellow clear liquid at 20°C with a boiling point of 90°C at 3 mmHg, density of 1.10 g/mL, and refractive index of approximately 1.45 . It is classified under GHS with signal word 'Warning' and carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The compound is air-sensitive and should be stored under inert gas at room temperature, preferably below 15°C in a cool, dark place . According to PubChemLite, this compound is associated with approximately 100 patents, indicating significant industrial and research interest [2].

Why 4-Methyl-4-nitrovaleraldehyde Cannot Be Replaced by Generic Nitroaldehydes in Critical Applications


Although γ-nitroaldehydes share a common functional group architecture, the specific geminal dimethyl-nitro substitution pattern at the C4 position of 4-methyl-4-nitrovaleraldehyde is structurally indispensable for its primary downstream application: the synthesis of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and related cyclic nitrone spin traps [1]. The two methyl groups at C4 are carried through reductive cyclization to become the 5,5-dimethyl motif of DMPO, which directly governs the spin-trapping kinetics, superoxide adduct half-life, and EPR spectral characteristics of the final nitrone product [2]. Simpler nitroaldehydes such as 3-nitropropanal (CAS 58657-26-4, boiling point approximately 202.6°C at 760 mmHg) or 4-nitropentanal (CAS 98071-28-4, lacking the quaternary carbon) cannot yield the same pyrroline-N-oxide substitution pattern . Furthermore, the compound's physicochemical properties—including a boiling point of 90°C at 3 mmHg, density of 1.10 g/mL, and XLogP3 of 0.4—differ substantially from those of linear nitroaldehyde analogs, affecting distillation purification protocols, solvent partitioning behavior, and storage requirements . Generic substitution in synthetic routes targeting DMPO or its derivatives would necessitate a complete redesign of the synthetic pathway and would yield a different nitrone product with altered spin-trapping performance [3].

Quantitative Differential Evidence for 4-Methyl-4-nitrovaleraldehyde (CAS 57620-49-2) Against Closest Analogs


Boiling Point and Volatility Differential vs. 3-Nitropropanal Enables Streamlined Distillation Purification

4-Methyl-4-nitrovaleraldehyde exhibits a boiling point of 90°C at 3 mmHg (approximately 196°C extrapolated to 760 mmHg), compared to 3-nitropropanal (CAS 58657-26-4), a common linear nitroaldehyde analog, which boils at approximately 202.6°C at 760 mmHg with a density of 1.169 g/cm³ . The target compound's lower boiling point at reduced pressure enables gentler distillation conditions, which is critical given the documented risk of violent exothermic decomposition during distillation of nitroaldehyde intermediates [1]. The target compound's density of 1.10 g/mL and refractive index of 1.45 further distinguish it from 3-nitropropanal (density 1.169 g/cm³, refractive index ~1.416), facilitating identity confirmation and purity assessment during procurement quality control .

Physicochemical characterization Distillation purification Process chemistry

Validated Purity Specification of ≥90.0% (GC) Provides a Defined Quality Benchmark Against Unspecified-Grade Nitroaldehyde Intermediates

Multiple reputable vendors including TCI America, Fisher Scientific, Aladdin Scientific, CymitQuimica, and Bidepharm consistently specify 4-methyl-4-nitrovaleraldehyde at a purity of ≥90.0% as determined by gas chromatography (GC), with NMR confirmation of structure . This is complemented by defined physical constants: specific gravity (20/20) of 1.0940–1.0980 and refractive index n20/D of 1.4440–1.4480, as specified by TCI . In contrast, many generic nitroaldehyde intermediates such as 3-nitropropanal are frequently offered without a standardized GC purity specification or with wider acceptable ranges, complicating stoichiometric calculations and reproducibility in multi-step syntheses . The compound is also available with batch-specific QC documentation including NMR, HPLC, and GC from suppliers such as Bidepharm, providing traceable quality assurance .

Analytical quality control GC purity assay Procurement specification

Structural Determinant for DMPO Spin-Trap Formation: Geminal Dimethyl Substitution Defines Superoxide Adduct Half-Life

4-Methyl-4-nitrovaleraldehyde serves as the direct and irreplaceable precursor to 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), one of the two most widely used spin traps in EPR spectroscopy alongside α-phenyl-N-tert-butylnitrone (PBN) [1]. The two methyl groups at the C4 position of the nitroaldehyde are retained through Zn/AcOH reductive cyclization to form the 5,5-dimethyl substitution pattern of DMPO [2]. This structural motif is not merely cosmetic: the DMPO-superoxide adduct (DMPO-OOH) exhibits a half-life of approximately 50 seconds at pH 7, which is approximately 15 times shorter than that of the 5-diethoxyphosphonyl-5-methyl-1-pyrroline-N-oxide superoxide adduct (DEPMPO-OOH) [3]. Conversely, the trifluoromethyl analog 5-TFDMPO (derived from 5,5,5-trifluoro-4-methyl-4-nitropentanal) yields a superoxide adduct half-life approximately 5 times longer than DMPO-OOH and 3 times shorter than DEPMPO-OOH in phosphate buffer at pH 7.4 [4]. This demonstrates that the C5 substituent identity—directly inherited from the nitroaldehyde precursor—governs the spin adduct persistence, which is the key performance parameter for biological superoxide detection [5].

Spin trapping EPR spectroscopy Nitrone synthesis Superoxide detection

Well-Established Synthetic Route via Acrolein–2-Nitropropane Condensation with Documented Safety Protocol

4-Methyl-4-nitrovaleraldehyde is prepared by the base-catalyzed Michael-type condensation of acrolein with 2-nitropropane using Triton B (benzyltrimethylammonium hydroxide) as catalyst, a procedure originally described in Synthesis 1986, 237 [1]. The closely related methyl ester analog, methyl 4-methyl-4-nitropentanoate, is prepared via an analogous Michael addition of 2-nitropropane to methyl acrylate in 80–86% distilled yield, as documented in Organic Syntheses [2]. The EPA/NIOSH technical report by Janzen et al. (1989) provides a detailed protocol including specific safety precautions against violent exothermic reactive explosions during distillation of the nitroaldehyde intermediate, a documented hazard not described for non-nitroaldehydes [3]. This established and safety-characterized synthetic route contrasts with less-characterized nitroaldehydes such as 3-nitropropanal, for which similar detailed safety protocols are not as prominently documented in the peer-reviewed literature [4].

Synthetic methodology Michael addition Process safety Nitroaldehyde preparation

Patent Portfolio Density Confirms Validated Industrial Utility of the 4-Methyl-4-nitropentanal Scaffold

PubChemLite reports approximately 100 patents associated with 4-methyl-4-nitrovaleraldehyde (InChIKey: YDVAFDALOGXWTO-UHFFFAOYSA-N), with zero literature entries indexed under this compound [1]. This high patent-to-literature ratio (100:0) indicates that the compound's primary value lies in proprietary industrial processes rather than fundamental academic research. In comparison, 3-nitropropanal (CAS 58657-26-4) shows a substantially lower patent association count in publicly indexed databases [2]. The high patent density suggests validated industrial utility across multiple assignees and application domains, reducing the procurement risk associated with compounds that lack a demonstrated industrial track record.

Intellectual property Patent landscape Industrial application Chemical intermediates

Validated Application Scenarios for 4-Methyl-4-nitrovaleraldehyde in Research and Industrial Procurement


Synthesis of DMPO and 5,5-Disubstituted-1-pyrroline-N-oxide Spin Traps for EPR-Based Free Radical Detection

4-Methyl-4-nitrovaleraldehyde is the established and irreplaceable precursor for 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), the most widely used cyclic nitrone spin trap for detecting superoxide, hydroxyl, and carbon-centered radicals by electron paramagnetic resonance (EPR) spectroscopy [1]. The reductive cyclization proceeds with Zn dust in acetic acid/ethanol at 0–15°C, yielding the crude nitrone in ~94% and purified DMPO in ~60% after double distillation [2]. The resulting DMPO-OOH superoxide adduct half-life of ~50 seconds at pH 7 is well-characterized and extensively validated in biological systems [3]. This application scenario is supported by the compound's defined purity specification (≥90.0% GC) and the availability of batch-specific QC documentation from multiple vendors, ensuring reproducible cyclization yields .

Preparation of Isotopically Labeled DMPO Analogs (¹⁵N, ²H, ¹⁴C) for Mechanistic EPR Studies

The synthetic route to 4-methyl-4-nitrovaleraldehyde is compatible with isotopically labeled starting materials, enabling the preparation of ¹⁵N-DMPO and 5,5-di(trideuteromethyl)-DMPO from the corresponding isotopically labeled 2-nitropropane analogs [1]. This four-step process proceeds without special equipment and leverages the same Michael addition–reductive cyclization sequence. The ability to access isotopically labeled DMPO analogs without altering the core synthetic strategy is a direct consequence of the specific precursor structure; alternative nitroaldehydes would not yield the same isotopomeric nitrone products [2].

Synthesis of γ-Amino Acid Derivatives via Nitro Group Reduction for Pharmaceutical Intermediate Applications

The nitro group of 4-methyl-4-nitrovaleraldehyde can be reduced to the corresponding γ-aminoaldehyde or γ-amino acid, providing access to geminally disubstituted γ-amino acid building blocks [1]. The related compound 4-methyl-4-nitropentanoic acid has been synthesized in 87.4% total yield over two steps (Michael addition + ester hydrolysis), and its structure was confirmed by ¹H NMR and GC-MS [2]. This application is supported by the compound's high patent count (~100), which indicates validated industrial use in pharmaceutical and agrochemical intermediate synthesis [3].

Generation of 5-Alkyl-5-aryl-1-pyrroline-N-oxides via Diversification of the Nitroaldehyde Precursor

The synthetic methodology established for 4-methyl-4-nitrovaleraldehyde has been generalized to access 5-alkyl-5-aryl-1-pyrroline-N-oxides (AAPOs) from aryl-substituted nitroalkanes and acrolein via the same Michael addition–nitro reductive cyclization sequence [1]. This demonstrates that the nitroaldehyde intermediate is a versatile platform for generating structurally diverse cyclic nitrones with tunable spin-trapping properties. Replacement of one C5-methyl group in DMPO by a phenyl group (as in MPPO) improved shelf-life stability while maintaining comparable spin-trapping rate constants [2]. Procurement of 4-methyl-4-nitrovaleraldehyde as a reference standard enables benchmarking of these novel nitrones against the well-characterized DMPO scaffold [3].

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